WDR5-0102

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19ClN4O3 |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

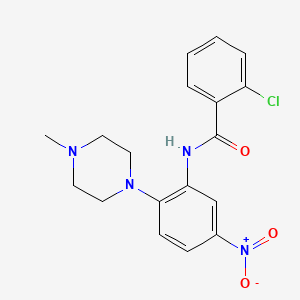

2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide |

InChI |

InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)17-7-6-13(23(25)26)12-16(17)20-18(24)14-4-2-3-5-15(14)19/h2-7,12H,8-11H2,1H3,(H,20,24) |

InChI Key |

WOGZFCMBPXJNFI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

WDR5-0102 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of WDR5-0102

Introduction

WD repeat-containing protein 5 (WDR5) is a crucial scaffolding protein and a core component of several chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL)/SET1 family of histone methyltransferases (HMTs).[1] These complexes are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark fundamentally linked to active gene transcription.[1][2] The interaction between WDR5 and the catalytic subunit of the complex, such as MLL1, is critical for the assembly and enzymatic activity of the entire complex.[3][4][5]

This compound is a small-molecule inhibitor that specifically targets the interaction between WDR5 and MLL1.[6] By disrupting this key protein-protein interaction, this compound effectively suppresses the histone methyltransferase activity of the MLL1 complex, leading to downstream effects on gene expression and cellular processes.[6][7] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental protocols.

Core Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of the WDR5-MLL1 interaction.[6] WDR5 possesses a central cavity known as the "WIN" (WDR5-Interaction) site.[1][8] This site specifically binds to a conserved arginine-containing "WIN" motif present on MLL1 and other partner proteins.[7][8] This binding is essential for tethering the MLL1 catalytic subunit to the rest of the core complex (which includes RbBP5, ASH2L, and DPY30) and for maintaining the complex's structural integrity and enzymatic function.[1][4][7]

This compound functions by occupying this WIN site on WDR5, thereby physically blocking the binding of the MLL1 protein.[7] The consequences of this disruption are manifold:

-

Dismantling the MLL1 Complex: By preventing the WDR5-MLL1 association, the inhibitor destabilizes the functional MLL1 complex.[1][7]

-

Inhibition of H3K4 Methylation: The compromised MLL1 complex is unable to efficiently catalyze the methylation of histone H3 at lysine 4.[1] This leads to a reduction in the levels of mono-, di-, and tri-methylated H3K4 (H3K4me1/2/3) at the target gene promoters.[4][9]

-

Transcriptional Repression: H3K4 methylation is a key epigenetic mark for transcriptionally active chromatin. Its reduction leads to the downregulation of gene expression for MLL1 target genes, which are often involved in critical cellular processes like proliferation and survival.[1][2] In the context of MLL-rearranged leukemias, these targets include crucial oncogenes like HOXA9 and MEIS1.[3][10]

-

Induction of Apoptosis: The suppression of key survival genes can trigger cellular stress pathways, such as nucleolar stress and p53-dependent apoptosis, ultimately leading to the death of cancer cells.[1][11]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the assembly of the MLL1 complex, its role in H3K4 methylation, and the specific point of intervention by this compound.

Caption: WDR5-MLL1 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound and other representative WIN site inhibitors has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Potency of WDR5 Inhibitors

| Compound | Assay Type | Target | Value | Reference |

|---|---|---|---|---|

| This compound | Fluorescence Polarization | WDR5-MLL1 Interaction | Kdis = 7 µM | [6] |

| This compound | Isothermal Titration Calorimetry | WDR5 | Kd = 4 µM | [6] |

| WDR5-IN-4 (C6) | Not Specified | WDR5 | Kd = 0.1 nM | [11][12] |

| MM-102 | Not Specified | WDR5 | Ki < 1 nM | [3][10] |

| OICR-9429 | Isothermal Titration Calorimetry | WDR5 | KD = 29 ± 1.5 nM | [13] |

| Compound 3 | TR-FRET | WDR5 WIN site | Ki = 20 pM |[14] |

Table 2: Cellular Activity of WDR5 Inhibitors

| Compound | Cell Line | Assay Type | Value (GI50 / IC50) | Reference |

|---|---|---|---|---|

| WDR5-IN-4 (C6) | MV4;11 (MLL-rearranged) | Proliferation | GI50 = 3.20 µM | [12] |

| WDR5-IN-4 (C6) | K562 | Proliferation | GI50 = 25.4 µM | [12] |

| C16 | Glioblastoma CSCs | Proliferation | IC50 = 0.4 - 6.6 µM | [15] |

| OICR-9429 | Bladder Cancer Cells | Viability | 70 - 240 µM (48h) |[16] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon the research into WDR5 inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the disruption of the WDR5-peptide interaction by an inhibitor.

-

Principle: A small, fluorescently labeled peptide (e.g., from MLL1's WIN motif) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its tumbling slows, and polarization increases. An inhibitor that displaces the peptide will cause a decrease in polarization.

-

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare solutions of purified WDR5 protein, a fluorescently labeled MLL1 WIN-motif peptide, and serial dilutions of this compound.

-

Assay Plate Setup: In a 384-well, low-volume, black plate, add the WDR5 protein and the fluorescent peptide to each well.

-

Compound Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the decrease in fluorescence polarization against the inhibitor concentration and fit the data to a dose-response curve to determine the Kdis or IC50 value.[17]

-

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of the MLL1 complex and its inhibition.

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosylmethionine (SAM) to a histone H3 substrate by the reconstituted MLL1 core complex.

-

Protocol:

-

Reagent Preparation: Prepare an HMT assay buffer. Reconstitute the purified MLL1 core complex (WDR5, MLL1-SET domain, RbBP5, ASH2L). Prepare solutions of [3H]-SAM, a biotinylated H3 peptide substrate, and serial dilutions of this compound.

-

Reaction Setup: In a reaction tube or well, combine the MLL1 complex, H3 peptide substrate, and the inhibitor dilution.

-

Initiate Reaction: Start the reaction by adding [3H]-SAM.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

-

Quench and Capture: Stop the reaction by adding a quenching buffer (e.g., 7.5 M guanidinium (B1211019) chloride). Transfer the mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide.[17]

-

Detection: After washing away unincorporated [3H]-SAM, measure the radioactivity on the plate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[17]

-

MTT Cell Proliferation Assay

This colorimetric assay assesses the impact of the inhibitor on the metabolic activity and proliferation of cancer cells.[1]

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[1]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.[1]

-

Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.[1]

-

Experimental and Logical Workflows

Visualizing workflows helps in understanding the experimental design and the logical progression from molecular interaction to cellular effect.

Caption: Experimental workflow for a TR-FRET assay to measure inhibitor potency.

Caption: Logical relationship from molecular binding to cellular outcomes.

Conclusion

This compound is a mechanism-based inhibitor that functions by disrupting the critical protein-protein interaction between WDR5 and MLL1.[6] By targeting the WIN site on WDR5, it effectively abrogates the histone methyltransferase activity of the MLL1 complex, leading to the downregulation of key oncogenic gene programs.[1][7] The well-defined mechanism of action, supported by robust biochemical and cellular data, establishes this compound and other WIN site inhibitors as valuable chemical probes for studying epigenetic regulation and as promising starting points for the development of targeted cancer therapeutics.[1][14]

References

- 1. benchchem.com [benchchem.com]

- 2. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WDR5 WIN site inhibitor C6 TFA | WDR5 inhibitor | Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

WDR5-0102 in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis. The fusion of the MLL1 gene with various partners leads to the aberrant recruitment of the histone methyltransferase complex, resulting in the pathogenic expression of leukemia-driving genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which acts as a critical scaffolding protein. WDR5 interacts with MLL1 through a conserved "WDR5-interaction" (WIN) motif, an interaction essential for the integrity and enzymatic activity of the MLL1 complex.[1][2]

WDR5-0102 is a small molecule inhibitor that targets the WDR5-MLL1 interface, offering a promising therapeutic strategy for MLL-r leukemia.[3] By competitively binding to the WIN site on WDR5, this compound disrupts the formation of the functional MLL1 complex, thereby inhibiting the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of apoptosis in MLL-r leukemia cells. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant WDR5 inhibitors to provide a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of WDR5 Inhibitors

| Compound | Target | Kd (μM) | Kdis (μM) | Assay Type | Reference(s) |

| This compound | WDR5-MLL1 Interaction | 4 | 7 | Isothermal Titration Calorimetry (ITC) / Peptide Displacement Assay | [3] |

| WDR5-0103 | WDR5-MLL1 Interaction | 0.45 | 3.0 ± 0.1 | ITC / Peptide Displacement Assay | |

| OICR-9429 | WDR5-MLL Interaction | 0.093 ± 0.028 | - | Not Specified | |

| MM-401 | WDR5-MLL Interaction | < 0.001 (Ki) | - | BioLayer Interferometry (BLI) | [4] |

| MM-102 | WDR5-MLL Interaction | - | - | IC50 = 2.4 nM (Interaction) | [5] |

Table 2: Cellular Activity of WDR5 Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Compound | Cell Line(s) | IC50 / GI50 | Assay Type | Reference(s) |

| Wdr5-IN-8 | Human Acute Leukemia | IC50 = 15.5 nM | Not Specified | [6] |

| MM-401 | KOPN-8 | GI50 = 29.73 µM | Growth Inhibition | [4] |

| OICR-9429 | MLL-rearranged Leukemia | - | Cell Viability | [6] |

| MM-102 | Leukemia cells with MLL1 fusion | Induces apoptosis and inhibits cell growth | Cell Growth/Apoptosis | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing WDR5 inhibitors and can be adapted for use with this compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex and its inhibition by this compound.

Principle: The transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H3 substrate by the reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L) is quantified.

Protocol:

-

Reagent Preparation:

-

Reconstituted MLL1 core complex.

-

Histone H3 substrate (e.g., synthetic peptide or recombinant histone).

-

[³H]-SAM.

-

This compound dilutions in a suitable solvent (e.g., DMSO).

-

HMT assay buffer (e.g., 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol).[7]

-

-

Reaction Setup:

-

In a microplate, incubate the MLL1 complex with the histone H3 substrate in the HMT assay buffer.

-

Add increasing concentrations of this compound or a vehicle control.

-

-

Initiation and Termination:

-

Initiate the reaction by adding [³H]-SAM and incubate at 30°C for a defined period.

-

Stop the reaction by spotting the mixture onto filter paper.

-

-

Detection:

-

Wash the filter paper to remove unincorporated [³H]-SAM.

-

Measure the radioactivity retained on the filter paper, which corresponds to the methylated histone H3, using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.[4]

-

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm the disruption of the WDR5-MLL1 interaction within a cellular context following treatment with this compound.

Principle: An antibody against a target protein (e.g., MLL1) is used to pull down the protein from a cell lysate. Interacting proteins (e.g., WDR5) will also be pulled down and can be detected by Western blotting. A decrease in the amount of co-precipitated WDR5 in this compound-treated cells indicates disruption of the interaction.

Protocol:

-

Cell Treatment and Lysis:

-

Treat MLL-rearranged leukemia cells (e.g., MV4-11) with this compound or a vehicle control for a specified time.

-

Harvest the cells and lyse them in a non-denaturing buffer to preserve protein-protein interactions.[4]

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate to reduce non-specific binding.

-

Incubate the cleared lysate with an anti-MLL1 antibody (or an isotype control IgG) complexed with protein A/G beads overnight at 4°C.[8]

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.[4]

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both MLL1 and WDR5 to assess the co-precipitation.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate whether this compound treatment alters the binding of WDR5 to the chromatin of its target genes.

Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to WDR5 is used to immunoprecipitate the WDR5-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat MLL-rearranged leukemia cells with this compound or a vehicle control.

-

Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.[9]

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.[6]

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the cleared chromatin overnight at 4°C with an anti-WDR5 antibody or an IgG control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.[6]

-

-

Washes, Elution, and DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C.

-

Purify the DNA.[6]

-

-

Analysis:

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known WDR5 target genes (e.g., HOXA9, MEIS1).[10]

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of MLL-rearranged leukemia cells.

Principle: The number of viable cells is quantified by measuring ATP, which is an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.

Protocol:

-

Cell Seeding and Treatment:

-

Seed leukemia cells (e.g., MV4-11, MOLM-13) in 96-well plates.

-

Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.[2]

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours).[2]

-

-

Signal Detection:

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal.

-

Measure the luminescence using a plate reader.[2]

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Calculate the GI50 (half-maximal growth inhibition) or IC50 value by plotting the percentage of viability against the log concentration of this compound.[2]

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to the function of this compound in MLL-rearranged leukemia.

Caption: WDR5-MLL signaling pathway in MLL-rearranged leukemia.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MM 102 | WDR5 | Tocris Bioscience [tocris.com]

- 6. benchchem.com [benchchem.com]

- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

WDR5-0102: A Technical Guide to its Role in Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of WDR5-0102, a small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). WDR5 is a critical component of the MLL/SET1 family of histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of MLL1 activity is implicated in various cancers, particularly MLL-rearranged leukemias. This compound acts as a competitive antagonist at the WDR5-interacting (WIN) site of WDR5, thereby disrupting the formation of a functional MLL1 complex and subsequently inhibiting H3K4 methylation. This guide details the mechanism of action of this compound, presents quantitative data on its binding affinity and inhibitory activity, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism and experimental workflows.

Introduction: The Role of WDR5 in Histone Methylation

Histone post-translational modifications are fundamental to the regulation of gene expression. Among these, the methylation of histone H3 at lysine 4 (H3K4) is a hallmark of transcriptionally active chromatin. This modification is primarily catalyzed by the MLL/SET1 family of histone methyltransferases. The core of these complexes includes the catalytic subunit (e.g., MLL1) and several regulatory proteins, with WDR5 being a crucial scaffolding component.

WDR5 facilitates the assembly and enzymatic activity of the MLL1 complex by interacting with both MLL1 and the histone H3 tail. The interaction between WDR5 and MLL1 occurs through a conserved "WIN" (WDR5-interacting) motif on MLL1 that binds to a specific pocket on WDR5. By disrupting this interaction, small molecules like this compound offer a promising therapeutic strategy for cancers driven by aberrant MLL1 activity.

Mechanism of Action of this compound

This compound is a small molecule designed to competitively inhibit the interaction between WDR5 and MLL1. It achieves this by binding to the WIN site on WDR5, the same site that recognizes the arginine-containing WIN motif of MLL1. By occupying this pocket, this compound prevents the association of MLL1 with WDR5, leading to the destabilization of the MLL1 core complex and a reduction in its histone methyltransferase activity. The downstream effect is a decrease in the levels of H3K4 methylation, particularly H3K4 di- and tri-methylation, at MLL1 target gene loci. This, in turn, leads to the transcriptional repression of these genes, which in the context of MLL-rearranged leukemias, are often oncogenes critical for tumor cell survival and proliferation.

Signaling Pathway Diagram

WDR5-0102: A Pivotal Regulator in Glioblastoma Stem Cells and a Novel Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, largely due to its cellular heterogeneity and the presence of a subpopulation of glioblastoma stem cells (GSCs). These GSCs are implicated in tumor initiation, therapeutic resistance, and recurrence. Recent research has identified WD repeat-containing protein 5 (WDR5) as a critical epigenetic regulator indispensable for the maintenance of the GSC state. This technical guide provides a comprehensive overview of the role of the WDR5 inhibitor, WDR5-0102, in targeting GSCs. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Introduction to WDR5 in Glioblastoma Stem Cells

Glioblastomas are characterized by their resistance to conventional therapies and high rates of recurrence, with GSCs being a key driver of this malignancy.[1][2] WDR5, a core component of the WRAD complex, plays a crucial role in facilitating the activity of SET1/MLL histone methyltransferase complexes, which are responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][3][4] This epigenetic mark is associated with active gene transcription.[1][3]

In GSCs, WDR5 is essential for maintaining the stem cell state and promoting tumor growth.[1][3] It achieves this by regulating the expression of key oncogenic pathways and pluripotency factors.[1][5] The WDR5-Myc axis, in particular, has been shown to promote the proliferation and self-renewal of glioblastoma cells.[6][7] Given its critical role, WDR5 has emerged as a promising therapeutic target in GBM.[1][8]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that targets the WDR5-interaction (WIN) site, disrupting the protein-protein interactions necessary for the assembly and function of the MLL/SET1 complexes.[4][9] By inhibiting WDR5, this compound and similar inhibitors like MM-102 and C16, lead to a cascade of downstream effects within GSCs:

-

Disruption of the WRAD Complex: WDR5 inhibitors block the assembly of the WRAD complex, which is essential for H3K4 methylation.[1][2][3]

-

Reduction in H3K4 Trimethylation: Inhibition of WDR5 leads to a global decrease in H3K4me3 levels, particularly at the promoters of genes critical for GSC maintenance.[1][2][3]

-

Downregulation of Oncogenic Pathways: The loss of H3K4me3 results in the transcriptional repression of genes involved in key oncogenic signaling pathways.[1][3][5]

-

Suppression of Stem Cell Factors: WDR5 inhibition has been shown to reduce the expression of critical stem cell transcription factors such as SOX2 and OCT4.[1][5] H3K4me3 peaks that are lost upon treatment with a WDR5 inhibitor are disproportionately found at POU transcription factor motifs, including the POU5F1(OCT4)::SOX2 motif.[1][2][3]

This mechanism ultimately leads to an alteration of the stem cell state, disrupting GSC growth and self-renewal both in vitro and in vivo.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of WDR5 inhibitors on glioblastoma stem cells.

| Inhibitor | Cell Line(s) | IC50 Value(s) | Number of Replicates | Reference |

| MM-102 | GBM CSC models | Not explicitly stated in text, but dose-dependent reduction in CSC number and proliferation observed. | Not specified | [4] |

| Piribedil | GBM CSC models | Not explicitly stated in text, but included in IC50 table. | Not specified | [4] |

| OICR-9429 | GBM CSC models | Not explicitly stated in text, but included in IC50 table. | Not specified | [4] |

| C16 | GBM CSC models | Not explicitly stated in text, but included in IC50 table. | Not specified | [4] |

Further details on the specific IC50 values would require accessing the full supplementary data of the cited paper.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the role of this compound and other WDR5 inhibitors in glioblastoma stem cells.

Cell Culture and Reagents

-

Glioblastoma Stem Cell (GSC) Culture: Patient-derived GSCs are cultured as neurospheres in serum-free neural stem cell medium supplemented with EGF and FGF.[4]

-

WDR5 Inhibitors: this compound, MM-102, and C16 are dissolved in DMSO to create stock solutions for in vitro assays.[4]

In Vitro Assays

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Seed GSCs in 96-well plates.

-

Treat with a range of concentrations of the WDR5 inhibitor or DMSO control for 7 days.

-

Add CellTiter-Glo® reagent to each well.

-

Measure luminescence to determine the number of viable cells.

-

Calculate IC50 values relative to DMSO-treated cells.[4]

-

-

Neurosphere Formation Assay (Limiting Dilution Analysis):

-

Plate GSCs at various densities in 96-well plates.

-

Treat with the WDR5 inhibitor or DMSO.

-

After a set period, count the number of wells with neurospheres.

-

Analyze the data using extreme limiting dilution analysis software to determine the sphere-forming frequency.[10]

-

-

Immunofluorescence Staining:

-

Fix and permeabilize cultured GSCs or tumor sections.

-

Incubate with primary antibodies against proteins of interest (e.g., SOX2, pHH3).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain with DAPI to visualize nuclei.

-

Image using a fluorescence microscope.[11]

-

-

Western Blotting:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against WDR5, H3K4me3, and other proteins of interest.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence to visualize protein bands.

-

-

Co-immunoprecipitation (Co-IP):

-

Lyse cells to preserve protein-protein interactions.

-

Incubate cell lysates with an antibody against the protein of interest (e.g., WDR5 or RBBP5) to form immune complexes.[4]

-

Precipitate the immune complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins and analyze by Western blotting to detect interacting partners.

-

In Vivo Models

-

Orthotopic Xenograft Model:

-

Intracranially implant patient-derived GSCs into immunocompromised mice.[4]

-

Monitor tumor growth using bioluminescence imaging or MRI.

-

Treat mice with the WDR5 inhibitor or vehicle control.

-

Monitor animal survival and tumor size.

-

At the endpoint, harvest brains for histological and molecular analysis.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway in glioblastoma stem cells.

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion and Future Directions

The compelling preclinical evidence strongly supports the targeting of WDR5 as a novel therapeutic strategy for glioblastoma. This compound and other WDR5 inhibitors have demonstrated potent anti-tumor activity against GSCs by disrupting a critical epigenetic mechanism required for their maintenance and proliferation. The development of brain-penetrant WDR5 inhibitors is a crucial next step to translate these promising findings into clinical applications.[8][12] Future research should focus on optimizing the pharmacokinetic properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy. There are currently no clinical trials specifically for this compound in glioblastoma listed, highlighting the need for further development to bring this therapeutic approach to patients.[13]

References

- 1. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 361 WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

WDR5-0102: A Technical Guide to a Chemical Probe for the WDR5-MLL1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) is a critical scaffold protein that plays a central role in gene regulation through its assembly of various chromatin-modifying complexes. Its interaction with the mixed-lineage leukemia (MLL) protein is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for gene activation.[1][2] The dysregulation of this interaction is implicated in several cancers, making WDR5 a compelling therapeutic target.[1][3] WDR5-0102 was one of the early small molecules identified as an inhibitor of the WDR5-MLL1 protein-protein interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use as a chemical probe to investigate WDR5 biology.

Introduction to WDR5

WDR5 is a highly conserved member of the WD40-repeat protein family, characterized by a seven-bladed β-propeller structure.[3][4] This structure serves as a scaffold, facilitating the formation of multiprotein complexes involved in a wide array of cellular processes, including signal transduction, gene regulation, and cell cycle progression.[4][5]

Two major interaction sites on WDR5 are the "WIN" (WDR5 Interaction) site and the "WBM" (WDR5 Binding Motif) site, located on opposite faces of the protein.[6][7] The WIN site is a shallow, arginine-binding pocket that is crucial for the interaction with the MLL/SET1 family of histone methyltransferases.[1][6] By binding to MLL1, WDR5 is essential for the integrity and catalytic activity of the MLL1 core complex, which also includes Retinoblastoma Binding Protein 5 (RbBP5), Absent-Small-Homeotic-2-Like protein (ASH2L), and Dumpy-30 protein (DPY30).[5][8] This complex is a primary driver of H3K4 di- and tri-methylation, epigenetic marks associated with active gene transcription.[6][9]

Given its critical role in scaffolding oncogenic complexes, particularly in MLL-rearranged leukemias and MYC-driven cancers, WDR5 has emerged as a significant target for pharmacological inhibition.[6][10]

This compound: A Chemical Probe Profile

This compound is a small molecule identified through screening efforts to discover compounds that disrupt the WDR5-MLL1 interaction.[11] It serves as a valuable tool for studying the consequences of this specific protein-protein interaction.

Quantitative Data Summary

The following table summarizes the reported binding affinity and inhibitory concentration for this compound. These values are crucial for designing experiments and interpreting results.

| Parameter | Value | Assay Method | Reference |

| Kd | 4 µM | Not Specified | [12][13] |

| Kdis | 7 µM | Fluorescence Polarization | [12][14] |

| Kdis | 11 ± 1 µM | Fluorescence Polarization | [11] |

Mechanism of Action

This compound functions as a competitive inhibitor by targeting the WDR5-MLL1 interface.[12][13] It binds to the WIN site on WDR5, the same pocket that recognizes a conserved arginine motif within the MLL1 protein.[1][8] By occupying this site, this compound physically blocks the association of MLL1 with WDR5. This disruption prevents the stable assembly of the MLL1 core complex, leading to the suppression of its H3K4 methyltransferase activity.[11][12]

Selectivity Profile

An essential characteristic of a chemical probe is its selectivity. This compound has been shown to selectively suppress MLL1 HMT activity without significantly affecting other histone methyltransferases.[12][14]

| Enzyme Class | Specific Enzymes Tested | Result | Reference |

| H3K4 Methyltransferase | SETD7 | Not Inhibited | [12][14] |

| Other HMTs | G9a, EHMT1, SUV39H2, SETD8 | Not Inhibited | [12][14] |

| PRMTs | PRMT3, PRMT5 | Not Inhibited | [12][14] |

Experimental Protocols

The following protocols are generalized methodologies for characterizing WDR5 inhibitors like this compound. Specific concentrations and incubation times may require optimization.

Fluorescence Polarization (FP) Assay for WDR5 Binding

This competitive binding assay is used to determine the IC50 or Kdis values of inhibitors.

-

Principle: The assay measures the change in polarization of a fluorescently labeled MLL1 peptide (tracer). When the tracer binds to the larger WDR5 protein, its rotation slows, and fluorescence polarization increases. Unlabeled inhibitors compete with the tracer, causing a decrease in polarization.[8]

-

Reagents:

-

Purified recombinant human WDR5 protein.

-

Fluorescently labeled MLL1 peptide (e.g., FITC-labeled).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

This compound serially diluted in DMSO.

-

-

Protocol:

-

In a 384-well, low-volume, black plate, add assay buffer.

-

Add the fluorescently labeled MLL1 peptide to a final concentration below its Kd for WDR5.

-

Add purified WDR5 protein at a concentration that provides a significant polarization window.

-

Add this compound at various concentrations. Include a DMSO vehicle control.

-

Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate filters.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Histone Methyltransferase (HMT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the MLL1 complex.

-

Principle: The assay quantifies the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H3 substrate by the reconstituted MLL1 core complex. This can be measured using a radiolabeled methyl group ([3H]-SAM) or non-radioactive methods like AlphaLISA.[8]

-

Reagents:

-

Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

-

Histone H3 peptide or nucleosome substrate.

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

-

HMT Assay Buffer (e.g., 50 mM Tris pH 8.5, 5 mM MgCl₂, 4 mM DTT).

-

This compound serially diluted in DMSO.

-

-

Protocol (Radiometric):

-

Assemble the reaction mixture containing the MLL1 complex, histone H3 substrate, and HMT assay buffer in a 96-well plate.

-

Add this compound at various concentrations or DMSO vehicle control.

-

Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and spot the mixture onto phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [3H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 from the dose-response curve.

-

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of cancer cell lines, particularly those dependent on MLL1 activity (e.g., MV4;11).

-

Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

-

Reagents:

-

Cancer cell line of interest (e.g., MV4;11).

-

Complete cell culture medium.

-

This compound.

-

96-well opaque-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 2,000–5,000 cells/well).[15]

-

Incubate for 24 hours to allow for cell attachment or recovery.

-

Prepare serial dilutions of this compound in the culture medium. Include a DMSO vehicle control.

-

Treat the cells with the compound dilutions.

-

Incubate for 72-96 hours, depending on the cell line's doubling time.[2][16]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition (GI50) values.

-

Chromatin Immunoprecipitation (ChIP) Workflow

ChIP is used to determine if a WIN site inhibitor displaces WDR5 from its target gene promoters in a cellular context.

-

Protocol Outline:

-

Crosslinking: Treat cells with this compound or a vehicle control for a specified time (e.g., 4 hours). Add formaldehyde (B43269) to a final concentration of 1% to crosslink proteins to DNA. Quench with glycine.[15]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of approximately 200-500 bp.[15]

-

Immunoprecipitation: Incubate the chromatin overnight at 4°C with a ChIP-grade anti-WDR5 antibody. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.[15]

-

Washing and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C. Purify the co-precipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers for known WDR5 target genes (e.g., HOXA9, MEIS1) to quantify the amount of DNA pulled down. A reduction in signal in inhibitor-treated cells compared to the vehicle control indicates displacement of WDR5 from the chromatin.[16]

-

Applications and Limitations

This compound is a useful first-generation chemical probe for investigating the biological roles of the WDR5-MLL1 interaction. It can be used to:

-

Validate the importance of the WDR5-MLL1 interaction for H3K4 methylation in biochemical assays.

-

Probe the downstream consequences of inhibiting MLL1 activity in cellular models.

-

Serve as a starting point or reference compound for the development of more potent inhibitors.

However, researchers should be aware of its limitations. The micromolar potency of this compound may limit its effectiveness in cellular assays, often requiring high concentrations that can increase the risk of off-target effects.[12][14] Since its discovery, numerous more potent and selective WDR5 WIN site inhibitors have been developed, such as OICR-9429, MM-102, and C16, which exhibit nanomolar or even picomolar binding affinities and greater cellular efficacy.[6][8][17] While this compound remains a valid tool for specific biochemical questions, these newer compounds are generally preferred as chemical probes for in-depth cellular and in vivo studies.[3][6]

References

- 1. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of an exquisitely selective WDR5 chemical probe accelerated by a high-quality DEL–ML Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WDR5 - Wikipedia [en.wikipedia.org]

- 5. Insights into WDR5: unveiling its functions, regulation, and impact on skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. amsbio.com [amsbio.com]

- 15. benchchem.com [benchchem.com]

- 16. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The WDR5-MLL1 Nexus: A Technical Guide to a Critical Epigenetic Interaction

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals seeking to understand and target the WDR5-MLL1 protein-protein interaction, a key regulator of gene expression and a promising target in oncology.

This whitepaper provides an in-depth exploration of the core molecular mechanisms governing the interaction between WD40-repeat protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). A critical component of the MLL/SET1 family of histone methyltransferase complexes, the WDR5-MLL1 interaction is essential for the catalytic activity that deposits activating methylation marks on histone H3 at lysine (B10760008) 4 (H3K4), thereby playing a pivotal role in transcriptional regulation. Dysregulation of this interaction is a hallmark of various cancers, particularly acute myeloid leukemia (AML) with MLL1 rearrangements, making it a focal point for novel therapeutic strategies.

The Core Interaction: Structural and Functional Insights

The interaction between WDR5 and MLL1 is a cornerstone for the assembly and enzymatic function of the MLL1 core complex, which also includes Retinoblastoma Binding Protein 5 (RBBP5) and Absent, Small, Homeotic 2-Like (ASH2L).[1] WDR5 acts as a scaffolding protein, bridging MLL1 with other components of the complex.[2]

The structural basis of this interaction has been elucidated through X-ray crystallography, revealing a highly specific binding mode.[3][4] A conserved "WDR5-interacting" (WIN) motif within MLL1, characterized by an essential arginine residue (Arg-3765 in human MLL1), inserts into a central pocket on the surface of the WDR5 protein.[4][5] This interaction is crucial for the allosteric activation of the MLL1 SET domain, the catalytic core of the enzyme responsible for histone methylation.[1]

Interestingly, the MLL1 WIN motif binding pocket on WDR5 overlaps with the binding site for the N-terminal tail of histone H3.[3] This suggests a dynamic interplay and potential for competitive binding, which may have regulatory implications for the histone methylation process.

Quantitative Analysis of the WDR5-MLL1 Interaction

The affinity of the WDR5-MLL1 interaction and the efficacy of its inhibitors have been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinities of MLL1-derived Peptides to WDR5

| Peptide/Construct | Method | Affinity Constant (Kd/Ki) | Reference |

| MLL1 WIN Peptide (Ac-GSARAEVHLRKS-NH2) | Isothermal Titration Calorimetry (ITC) | 120 nM (Kd) | [6] |

| MLL1 WIN Peptide | Not Specified | 160 nM (KD) | [7] |

| Ac-ARA-NH2 (minimal binding motif) | Fluorescence Polarization (FP) | 120 nM (Ki) | [1] |

| Ac-ART-NH2 (H3-derived) | Fluorescence Polarization (FP) | 20 nM (Ki) | [1] |

Table 2: Inhibitory Potency of Small Molecules Targeting the WDR5-MLL1 Interaction

| Compound | Method | Affinity/Inhibitory Constant | Reference |

| MM-102 | Fluorescence Polarization (FP) | < 1 nM (Ki), 2.4 nM (IC50) | [8][9] |

| OICR-9429 | Surface Plasmon Resonance (SPR) | 93 ± 28 nM (KD) | [8] |

| WDR5-0103 | Isothermal Titration Calorimetry (ITC) | 450 nM (Kd) | [8] |

| WDR5-0103 | In vitro HMT Assay | 39 ± 10 µM (IC50 at 125 nM MLL complex) | [6] |

| C16 | Not Specified | Picomolar binding affinity | [10] |

| DC_M5_2 | Fluorescence Polarization (FP) | 9.63 ± 1.46 µM (IC50) | [11] |

Experimental Protocols for Studying the WDR5-MLL1 Interaction

Detailed methodologies are crucial for the accurate and reproducible investigation of the WDR5-MLL1 interaction. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction

This technique is used to verify the interaction between WDR5 and MLL1 within a cellular context and to assess the disruptive effect of small molecule inhibitors.

-

Cell Lysis: Culture and lyse cells (e.g., MV4-11 leukemia cells) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[12]

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to one of the target proteins (e.g., anti-MLL1 or anti-WDR5) or an isotype control antibody.[5][13]

-

Immunoprecipitation: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[13]

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[12]

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[12]

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both WDR5 and MLL1 to detect the co-precipitated protein. A reduced signal for the co-precipitated partner in inhibitor-treated cells indicates disruption of the interaction.[13]

Fluorescence Polarization (FP) Assay for In Vitro Binding

FP assays are a robust method for quantifying the binding affinity of peptides and small molecules to WDR5 in a homogeneous solution.

-

Reagents: Purified recombinant WDR5 protein and a fluorescently labeled peptide derived from the MLL1 WIN motif (e.g., FITC-ARA).[12]

-

Assay Principle: The assay measures the change in the polarization of fluorescent light emitted by the labeled peptide. When the small, rapidly tumbling peptide binds to the much larger WDR5 protein, its rotation slows, leading to an increase in fluorescence polarization.

-

Experimental Setup: In a microplate, add a fixed concentration of the fluorescently labeled MLL1 peptide and varying concentrations of purified WDR5 protein or a competing inhibitor.[12]

-

Measurement: After incubation to reach equilibrium, measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[14]

-

Data Analysis: Plot the change in millipolarization (mP) as a function of the concentration of WDR5 or the inhibitor. For direct binding, the data can be fit to a saturation binding curve to determine the Kd. For competitive binding, the data is used to calculate the IC50, which can be converted to a Ki value.[14]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Instrumentation: A highly sensitive isothermal titration calorimeter is required.[15]

-

Sample Preparation: Purified WDR5 and the binding partner (e.g., MLL1 peptide or small molecule inhibitor) must be in identical, extensively dialyzed buffer to minimize heat of dilution effects.[16]

-

Experimental Procedure: A solution of the ligand (in the syringe) is titrated in small aliquots into a solution of the protein (in the sample cell) at a constant temperature.[17] The heat released or absorbed upon binding is measured for each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[15]

In Vitro Histone Methyltransferase (HMT) Assay

This functional assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of compounds that disrupt the WDR5-MLL1 interaction.

-

Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RBBP5, ASH2L), histone H3 substrate (peptide or nucleosomes), and a methyl donor, typically S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[18][19]

-

Reaction: The MLL1 complex is incubated with the histone substrate and varying concentrations of the test inhibitor. The methylation reaction is initiated by the addition of [³H]-SAM.[20]

-

Quenching and Detection: The reaction is stopped, and the radiolabeled histone substrate is separated from the unincorporated [³H]-SAM, often by spotting the reaction mixture onto filter paper followed by washing.[12]

-

Quantification: The amount of incorporated radioactivity, which is proportional to the HMT activity, is measured using a scintillation counter.[21]

-

Data Analysis: The HMT activity is plotted against the inhibitor concentration to determine the IC50 value.[6]

Visualizing the WDR5-MLL1 Interaction and its Investigation

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the WDR5-MLL1 interaction and the workflow for its investigation.

Therapeutic Implications and Future Directions

The essential role of the WDR5-MLL1 interaction in driving the expression of oncogenes, such as HOXA9 and MEIS1, in MLL-rearranged leukemias has positioned it as a prime therapeutic target.[22] The development of small molecule inhibitors that disrupt this protein-protein interaction has shown promise in preclinical models, leading to the suppression of leukemic cell growth and the induction of apoptosis.[9]

The continued development of potent and selective WDR5-MLL1 inhibitors with favorable pharmacokinetic properties is a key focus of ongoing research. Furthermore, exploring the role of this interaction in other cancers where WDR5 is overexpressed or functionally important represents a promising avenue for expanding the therapeutic application of targeting this critical epigenetic nexus. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and therapeutic exploitation of the WDR5-MLL1 interaction.

References

- 1. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ubiqbio.com [ubiqbio.com]

- 15. Biomedical Isothermal Titration Calorimetry | Department of Pathology [path.cam.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 18. Automethylation Activities within the Mixed Lineage Leukemia-1 (MLL1) Core Complex Reveal Evidence Supporting a “Two-active Site” Model for Multiple Histone H3 Lysine 4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of WDR5-0102: A Technical Guide

Abstract

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein and a core component of multiple chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes. Its role in regulating gene expression, particularly through the methylation of histone H3 at lysine (B10760008) 4 (H3K4), has positioned it as a significant therapeutic target in various cancers. WDR5-0102 is a small molecule inhibitor that disrupts the interaction between WDR5 and the MLL1 protein. This guide provides an in-depth overview of the known and putative downstream targets of this compound, drawing on data from closely related WDR5-WIN (WDR5-interacting) site inhibitors. We present quantitative data on target gene modulation, detailed experimental protocols for target validation, and visual diagrams of the core signaling pathways and experimental workflows.

Introduction: WDR5 and the Mechanism of this compound

WDR5 serves as a crucial adaptor protein within the MLL/SET1 histone methyltransferase complexes, which are responsible for mono-, di-, and trimethylation of H3K4, epigenetic marks predominantly associated with active gene transcription.[1] The interaction between WDR5 and the MLL1 protein is mediated by the WDR5-interacting (WIN) motif on MLL1 binding to a pocket on WDR5.[2] this compound and its optimized analogue, OICR-9429, function by competitively binding to this WIN site on WDR5, thereby disrupting the WDR5-MLL1 interaction and inhibiting the methyltransferase activity of the MLL1 complex.[3]

Beyond its role in the MLL complex, WDR5 is also a key co-factor for the MYC oncoprotein, facilitating its recruitment to chromatin and the subsequent transcription of MYC target genes.[4][5] Therefore, inhibition of WDR5 by molecules like this compound is expected to have pleiotropic effects on the transcriptome, impacting both MLL- and MYC-driven oncogenic programs.

Downstream Effects of this compound Inhibition

The primary and most direct downstream effect of this compound is the reduction of H3K4 trimethylation (H3K4me3) at the promoter regions of target genes. This leads to a cascade of transcriptional changes. The downstream targets of WDR5 inhibition are highly context-dependent, varying with the specific cancer type and its underlying genetic drivers.

Impact on MLL-Fusion Leukemia

In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of the MLL complex to target genes, such as the HOX gene clusters, driving leukemogenesis. Inhibition of the WDR5-MLL interaction with compounds like MM-102, a peptidomimetic that functions similarly to this compound, leads to a significant downregulation of critical MLL target genes.[6]

Modulation of MYC-Driven Transcription

WDR5 is essential for the recruitment of N-MYC and c-MYC to the chromatin at a subset of their target genes, particularly those involved in protein synthesis and ribosome biogenesis.[7][8] Inhibition of WDR5 is therefore a promising strategy to indirectly target MYC, a notoriously difficult protein to inhibit directly.

Effects on Oncogenic Signaling Pathways

Studies with WDR5 inhibitors have revealed impacts on several key cancer-related signaling pathways:

-

Wnt/β-catenin Signaling: In glioblastoma, WDR5 inhibition has been shown to reduce H3K4me3 at genes involved in the Wnt signaling pathway.[9][10]

-

p53 Signaling: Inhibition of the WDR5-WBM site, a different binding pocket than the WIN site targeted by this compound, has been shown to elevate p53 expression.[11]

Quantitative Data on Downstream Targets

Table 1: Downstream Target Gene Expression Changes upon WDR5 Inhibition in MLL-Rearranged Leukemia

| Gene | Function | Cell Line | Inhibitor/Method | Fold Change (mRNA) | Reference |

| HOXA9 | Transcription Factor | MLL-AF9 transduced bone marrow cells | MM-102 | Decreased | [6] |

| MEIS1 | Transcription Factor | MLL-AF9 transduced bone marrow cells | MM-102 | Decreased | [6] |

Table 2: Downstream Target Gene Expression Changes upon WDR5 Inhibition/Knockdown in Neuroblastoma

| Gene | Function | Cell Line | Inhibitor/Method | Fold Change (mRNA) | Reference |

| Canonical MYC targets | Ribosome biogenesis, RNA processing | Neuroblastoma cell lines | WDR5 silencing | Downregulated | [7] |

| Neuronal differentiation genes | Nervous system development | Neuroblastoma cell lines | WDR5 silencing | No significant change | [7] |

Table 3: Global Histone H3 Lysine 4 Trimethylation (H3K4me3) Changes

| Cell Type | Inhibitor | Concentration | Duration | Effect on Global H3K4me3 | Reference |

| Glioblastoma Stem Cells | C16 | 5 µM | 72 hours | Global Reduction | [12] |

| Colon Cancer Cells | WDR5 depletion | 96 hours | Reduced | [1] | |

| Neuroblastoma Cells | Compound 19 (WBM inhibitor) | 20 µM | 24 hours | Marked Reduction | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream targets of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium. Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the medium and add 100 µL of the prepared inhibitor dilutions or vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

Viability Assessment: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer and incubate overnight at 37°C in a humidified chamber. Measure the absorbance at 570 nm using a plate reader.

Western Blot for H3K4me3

Purpose: To assess the effect of this compound on the global levels of H3K4me3.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle for a specified duration (e.g., 72 hours). Lyse the cells and quantify the protein concentration.[12]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-H3K4me3 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. Normalize the H3K4me3 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP)

Purpose: To determine the effect of this compound on the binding of WDR5 or the enrichment of H3K4me3 at specific gene promoters.

Materials:

-

Cancer cell line of interest

-

This compound

-

Formaldehyde (B43269) (for crosslinking)

-

Glycine (to quench crosslinking)

-

ChIP lysis buffer

-

Sonication equipment

-

ChIP-grade antibody (anti-WDR5 or anti-H3K4me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Crosslinking: Treat cells with this compound or vehicle for a specified duration (e.g., 4 hours).[13] Add formaldehyde to a final concentration of 1% and incubate for 10 minutes. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with beads. Incubate the chromatin with the specific antibody overnight at 4°C. Add beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating. Treat with RNase A and Proteinase K. Purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers for known WDR5 target gene promoters and a negative control region. Express the results as a percentage of input.

Visualizing Pathways and Workflows

WDR5 Signaling Pathway and Inhibition

Caption: WDR5-MLL1 interaction and its inhibition by this compound.

Experimental Workflow for Target Validation

Caption: Workflow for validating downstream targets of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key node in epigenetic and transcriptional regulation. Its ability to disrupt the WDR5-MLL1 interaction leads to a reduction in H3K4 trimethylation and subsequent modulation of gene expression programs critical for cancer cell survival and proliferation, including those driven by MLL fusions and the MYC oncoprotein. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the downstream targets of this compound and elucidate its full therapeutic potential. Further studies employing global transcriptomic and proteomic analyses will be invaluable in comprehensively mapping the downstream effects of this potent WDR5 inhibitor.

References

- 1. d-nb.info [d-nb.info]

- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MYCN driven oncogenesis involves cooperation with WDR5 to activate canonical MYC targets and G9a to repress differentiation genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WDR5 facilitates recruitment of N-MYC to conserved WDR5 gene targets in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Probing the Interaction: A Technical Guide to the Binding Affinity of WDR5-0102 with WDR5

For Immediate Release

This whitepaper provides a comprehensive technical overview of the binding affinity between the small molecule inhibitor WDR5-0102 and the WD40-repeat-containing protein 5 (WDR5), a critical component in various cellular processes and a promising target in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of quantitative binding data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of WDR5 Inhibitor Binding

The binding affinity of small molecule inhibitors to WDR5 is a key determinant of their potential therapeutic efficacy. The dissociation constant (Kd), a measure of the binding affinity, for this compound and other notable WDR5 inhibitors are summarized below. A lower Kd value signifies a stronger binding affinity.

| Inhibitor | Binding Affinity (Kd) | Assay Method |

| This compound | 4.0 µM | Not Specified[1] |

| WDR5-0103 | 0.45 µM | Not Specified[1] |

| OICR-9429 | 93 ± 28 nM | Not Specified[2][3] |

| OICR-9429 | 24 nM | Surface Plasmon Resonance (SPR)[4][5] |

| OICR-9429 | 52 nM | Isothermal Titration Calorimetry (ITC)[4][5] |

| OICR-9429 | 29 ± 1.5 nM | Isothermal Titration Calorimetry (ITC)[6] |

| Compound 12 | 0.1 µM | Not Specified[1] |

| Ac-ARA-NH2 (tripeptide) | Kᵢ = 120 nM | Not Specified[1] |

| DDO-2213 | 72.9 nM | Competitive Fluorescence Polarization[1] |

| MM-401 | Kᵢ < 1 nM | Not Specified[5] |

| C6 | ~100 pM | Not Specified[5] |

| C16 | Picomolar range | Time-Resolved Fluorescence Energy Transfer (TR-FRET)[5] |

Core Experimental Protocols

The determination of binding affinities for WDR5 inhibitors relies on a variety of biophysical techniques. The following sections detail the methodologies for three commonly employed assays.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In the context of WDR5, a competitive FP assay is often used to determine the binding affinity of an unlabeled inhibitor.

Principle: A fluorescently labeled peptide derived from a known WDR5 interacting protein, such as MLL1 (the "tracer"), is incubated with WDR5. The large size of the WDR5-tracer complex slows the rotation of the tracer, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor (e.g., this compound) is introduced, it competes with the tracer for binding to WDR5. This displacement of the tracer leads to its faster rotation and a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the inhibitor's binding affinity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant WDR5 protein in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Prepare a stock solution of the fluorescently labeled peptide tracer (e.g., FAM-MLL1 WIN peptide) in the same assay buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer. A DMSO stock is often used, and the final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

-

-

Assay Setup:

-

In a low-volume, black, non-binding surface 384-well plate, add a fixed concentration of WDR5 and the fluorescent tracer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range, with the tracer concentration at or below its Kd for WDR5.

-

Add the serially diluted inhibitor to the wells.

-

Include control wells:

-

"Maximum polarization" control: WDR5, tracer, and vehicle (DMSO) only.

-

"Minimum polarization" control: Tracer and vehicle only (no WDR5).

-

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The raw polarization values are used to calculate the percentage of inhibition for each inhibitor concentration.

-

The data is then fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures real-time binding events between a ligand immobilized on a sensor chip and an analyte in solution.

Principle: WDR5 protein is immobilized on the surface of a sensor chip. A solution containing the inhibitor (analyte) is flowed over the chip surface. The binding of the inhibitor to the immobilized WDR5 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of association (kₐ) and dissociation (kₔ) can be determined from the sensorgram, and the dissociation constant (Kd) is calculated as kₔ/kₐ.

Detailed Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

A suitable sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

A solution of purified WDR5 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface to allow for covalent immobilization via amine coupling.

-

The remaining active esters on the surface are deactivated by injecting a solution of ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

A series of injections of the inhibitor at different concentrations are made over the immobilized WDR5 surface.

-

Each injection cycle consists of:

-

An association phase, where the inhibitor solution is flowed over the surface.

-

A dissociation phase, where only running buffer is flowed over the surface.

-

-